molecular formula C32H25NO7 B11159964 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11159964
M. Wt: 535.5 g/mol
InChI Key: HQDHYCCBOCBBIP-VWLOTQADSA-N
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Description

5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a phenyl group, and a benzyloxycarbonyl amino group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. One common synthetic route involves the condensation of appropriate phenolic compounds with benzaldehyde derivatives under acidic or basic conditions to form the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carbonyl groups results in alcohols .

Mechanism of Action

The mechanism of action of 5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects . Additionally, it may interact with cellular receptors and signaling pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-HYDROXY-4-OXO-2-PHENYL-4H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyloxycarbonyl amino group, in particular, enhances its potential as a therapeutic agent by improving its stability and bioavailability .

Properties

Molecular Formula

C32H25NO7

Molecular Weight

535.5 g/mol

IUPAC Name

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C32H25NO7/c34-26-17-24(18-29-30(26)27(35)19-28(40-29)23-14-8-3-9-15-23)39-31(36)25(16-21-10-4-1-5-11-21)33-32(37)38-20-22-12-6-2-7-13-22/h1-15,17-19,25,34H,16,20H2,(H,33,37)/t25-/m0/s1

InChI Key

HQDHYCCBOCBBIP-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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